molecular formula C21H22FNO3S B3020316 2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448062-72-3

2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B3020316
CAS No.: 1448062-72-3
M. Wt: 387.47
InChI Key: GVZYWUNKCHERKT-UHFFFAOYSA-N
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Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a phenylsulfonyl group and at the 8-position with a 2-(4-fluorophenyl)thio-ethanone moiety. Its molecular formula is C21H22FNO3S2 (molecular weight: 419.5 g/mol), with a CAS registry number of 1704610-55-8 . The fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties, while the sulfonyl group contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3S/c22-16-8-6-15(7-9-16)12-21(24)23-17-10-11-18(23)14-20(13-17)27(25,26)19-4-2-1-3-5-19/h1-9,17-18,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYWUNKCHERKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22FNO3S
  • Molecular Weight : 373.46 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential therapeutic effects and mechanisms of action.

  • Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.
  • Inhibition Studies : Preliminary studies indicate that it may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in the brain.

Data Table: Biological Activity Profile

Activity TypeDescriptionReference
Receptor Affinity Binds to serotonin (5-HT) and dopamine receptors
Enzyme Inhibition Inhibits monoamine oxidase (MAO) activity
Neuroprotective Effects Potential neuroprotective effects observed in vitro

Case Study 1: Neuropharmacological Effects

A study conducted on animal models evaluated the neuropharmacological effects of the compound. Results showed significant improvement in depressive-like behaviors when administered at varying doses, suggesting potential antidepressant properties.

Case Study 2: Toxicological Assessment

Toxicological assessments indicated that while the compound exhibits beneficial pharmacological properties, it also poses risks such as skin irritation and potential toxicity to aquatic life, necessitating careful handling and further investigation into its safety profile .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antidepressant-like Effects : In a controlled study with rodents, administration resulted in a marked reduction in despair-like behaviors as measured by forced swim tests.
  • Safety Profile : Although beneficial effects were noted, the compound was classified as potentially hazardous due to its toxicity to aquatic organisms and skin sensitization risks .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. The azabicyclo structure is of interest due to its ability to mimic natural neurotransmitters, which may influence receptor activity.

Case Studies:

  • Neurotransmitter Modulation: Research indicates that compounds with similar structures can modulate neurotransmitter receptors, potentially leading to treatments for conditions such as depression and anxiety .
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions: The fluorophenyl group can undergo nucleophilic substitution, facilitating the introduction of new functional groups.
  • Oxidation and Reduction: The compound can be oxidized or reduced under controlled conditions to yield different derivatives, which may have altered biological activities .

Table 1: Summary of Synthetic Reactions Involving the Compound

Reaction TypeDescriptionPotential Products
SubstitutionNucleophilic substitution on the fluorophenyl groupNew derivatives with varied functionalities
OxidationConversion to oxidized formsPotentially more reactive compounds
ReductionReduction of sulfonyl or carbonyl groupsAlcohols or amines

Biological Research

The interactions of this compound with biological molecules have been studied to elucidate its mechanism of action. It is believed that the compound may bind to specific receptors or enzymes, influencing signaling pathways within cells.

Mechanism Insights:

  • Receptor Binding Studies: Investigations using radiolabeled analogs have shown that this compound can selectively bind to certain neurotransmitter receptors, providing insights into its potential as a therapeutic agent .
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating a potential role in drug metabolism .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs of the target compound, highlighting structural variations and their implications:

Compound Name Substituents on Azabicyclo Core Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Phenylsulfonyl), 8-(2-(4-fluorophenyl)thio-ethanone) C21H22FNO3S2 419.5 Fluorophenyl enhances lipophilicity; sulfonyl improves target binding.
1-((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone 3-(Phenylsulfonyl), 8-(2-(thiophen-2-yl)ethanone) C20H22N2O3S2 402.5 Thiophene replaces fluorophenyl; potential for altered electronic properties.
(4-Chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(Phenylsulfonyl), 8-(4-chlorophenyl) C20H21ClNO3S 390.9 Chlorine substitution increases electronegativity and metabolic stability.
(5-Methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(Phenylsulfonyl), 8-(5-methylpyrazin-2-yl) C19H22N4O3S 386.5 Pyrazine ring introduces nitrogen-rich aromaticity; may enhance solubility.
1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone 3-(Triazolyl), 8-(4-isopropylthio-phenyl) C20H26N4OS 370.5 Triazole and isopropylthio groups alter steric bulk and binding affinity.

Pharmacological and Physicochemical Properties

  • Hydrogen-Bonding Capacity : The sulfonyl group in the target compound and its analogs facilitates interactions with serine or tyrosine residues in enzyme active sites, as seen in tropifexor (a related farnesoid X receptor agonist) .
  • Metabolic Stability : Chlorine or fluorine substituents (e.g., in the 4-chlorophenyl analog ) reduce oxidative metabolism compared to unsubstituted phenyl groups.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?

  • Synthesis : Use a multi-step approach involving nucleophilic substitution and condensation reactions. For example, react a pre-functionalized 8-azabicyclo[3.2.1]octane derivative with a fluorophenyl-containing precursor under basic conditions (e.g., sodium ethoxide in ethanol) . Purify via recrystallization (ethanol/water mixtures) or column chromatography.
  • Purity Validation : Employ TLC for reaction monitoring, followed by NMR (¹H/¹³C) for structural confirmation and HPLC-MS to assess purity (>95%). Compare retention times and spectral data with literature standards .

Q. Which techniques are critical for characterizing its stereochemistry and structural conformation?

  • X-ray Crystallography : Resolve absolute stereochemistry at the (1R,5S) position and confirm bicyclic framework geometry .
  • NMR Analysis : Use NOESY/ROESY to study spatial proximity of protons (e.g., fluorophenyl vs. sulfonyl groups). Coupling constants (J-values) in ¹H NMR help confirm axial/equatorial substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while MS/MS fragmentation patterns confirm functional group connectivity .

Q. What safety precautions are essential during handling and storage?

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track bond formation. Conduct kinetic studies under varying pH/temperature to identify rate-determining steps .
  • Computational Modeling : Perform DFT calculations to map energy profiles for sulfonylation, identifying transition states and intermediates. Compare with experimental yields to validate pathways .

Q. How should conflicting crystallographic and spectroscopic data be resolved (e.g., bond angles vs. NMR-derived dihedral angles)?

  • Data Reconciliation : Cross-validate using complementary techniques. For example, if X-ray data shows a distorted bicyclo ring but NMR suggests planarity, employ variable-temperature NMR to assess dynamic effects. Use molecular dynamics simulations to model flexibility .
  • Error Analysis : Statistically compare crystallographic R-factors with NMR uncertainty ranges. Re-examine sample purity (e.g., polymorphs) if discrepancies persist .

Q. What strategies optimize bioactivity studies for this compound, given structural analogs with reported pharmacological activity?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. nitrophenyl) and assess changes in target binding via enzyme inhibition assays (e.g., kinase or protease panels). Use molecular docking to predict interactions with active sites .
  • In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., HepG2) and compare with non-tumorigenic cells (e.g., HEK293). Measure IC₅₀ values and correlate with logP (lipophilicity) to refine pharmacokinetic profiles .

Q. How can degradation pathways under stress conditions (heat/light/pH) be systematically analyzed?

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative environments (H₂O₂). Monitor degradation products via LC-MS and identify using fragmentation libraries .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or cyclodextrin-based encapsulation to mitigate photooxidation. Adjust formulation pH to minimize hydrolysis .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
  • Data Reproducibility : Validate analytical methods per ICH guidelines (Q2(R1)) for accuracy, precision, and robustness. Include internal standards (e.g., deuterated analogs) in NMR/MS workflows .

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